2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound characterized by the presence of iodine atoms, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting 4-methylbenzyl chloride with piperazine under basic conditions.
Imine Formation: The final step involves the condensation of the iodinated phenol with the piperazine derivative in the presence of a suitable catalyst to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the piperazine ring can interact with neurotransmitter receptors. The iodine atoms may also play a role in modulating the compound’s biological activity by affecting its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodophenol: Lacks the piperazine and imine functionalities.
4-(4-Methylbenzyl)piperazine: Lacks the phenol and iodine groups.
2,4,6-Triiodophenol: Contains an additional iodine atom but lacks the piperazine and imine functionalities.
Uniqueness
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
303105-22-8 |
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Molecular Formula |
C19H21I2N3O |
Molecular Weight |
561.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H21I2N3O/c1-14-2-4-15(5-3-14)13-23-6-8-24(9-7-23)22-12-16-10-17(20)11-18(21)19(16)25/h2-5,10-12,25H,6-9,13H2,1H3/b22-12+ |
InChI Key |
PZLRDLDQFILDBH-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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